3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)propan-1-ol
Description
3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)propan-1-ol is a chiral secondary alcohol featuring a substituted pyrazole ring at the C1 position and an amino group at the C3 position. Its molecular structure combines a polar propanolamine backbone with a halogenated heterocyclic aromatic system. The compound’s stereochemistry and hydrogen-bonding capacity (via -NH2 and -OH groups) may influence its solubility, bioavailability, and intermolecular interactions .
Properties
Molecular Formula |
C7H12ClN3O |
|---|---|
Molecular Weight |
189.64 g/mol |
IUPAC Name |
3-amino-1-(4-chloro-2-methylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H12ClN3O/c1-11-7(5(8)4-10-11)6(12)2-3-9/h4,6,12H,2-3,9H2,1H3 |
InChI Key |
JYLIYZSOKKYQPN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(CCN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)propan-1-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Chlorination and methylation: The pyrazole ring is then chlorinated and methylated using reagents such as thionyl chloride and methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted pyrazole.
Substitution: The chlorine atom can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium thiolate or primary amines under basic conditions.
Major Products
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Hydrogen-substituted pyrazole.
Substitution: Thiol or amine-substituted pyrazole derivatives.
Scientific Research Applications
3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the biological activity of pyrazole derivatives.
Industrial Applications: It can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Analogues
(a) GSK 2141795 (NSC 767034)
- Chemical Structure: N-[(1S)-2-amino-1-[(3,4-difluorophenyl)methyl]ethyl]-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-furancarboxamide .
- Key Differences: Replaces the propanolamine group with a furancarboxamide-linked benzylamine moiety. Contains additional 3,4-difluorophenyl substituents.
- Functional Role : Acts as a pan-AKT inhibitor, targeting kinase signaling pathways. The pyrazole ring contributes to binding affinity, while the carboxamide linker enhances metabolic stability compared to the alcohol group in the target compound .
(b) Uprosertib (Vanucizumabum)
- Chemical Structure: N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide .
- Key Differences: Features a furan-2-carboxamide scaffold instead of a propanol backbone. Integrates a 3,4-difluorophenyl group for enhanced lipophilicity.
- Functional Role: Targets protein kinases; the carboxamide group likely improves membrane permeability relative to the hydroxyl group in 3-amino-1-(4-chloro-1-methyl-pyrazol-5-yl)propan-1-ol .
(c) 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a)
- Chemical Structure: Pyran core with amino-pyrazole and nitrile substituents .
- Key Differences: Lacks the chloro-methylpyrazole and propanolamine groups. Contains a pyran ring system, which may alter electronic properties and steric hindrance.
- Functional Role : Demonstrated utility in heterocyclic synthesis; nitrile groups enhance reactivity in cycloaddition reactions compared to the hydroxyl group in the target compound .
Physicochemical and Pharmacokinetic Properties
| Property | 3-Amino-1-(4-chloro-1-methyl-pyrazol-5-yl)propan-1-ol | GSK 2141795 | Uprosertib |
|---|---|---|---|
| Molecular Weight | ~245 g/mol | 439.25 g/mol | 473.3 g/mol |
| Hydrogen Bond Donors | 2 (-OH, -NH2) | 3 (-NH2, -CONH) | 3 (-NH2, -CONH) |
| LogP | Estimated ~1.2 (moderate polarity) | ~3.5 (higher lipophilicity) | ~3.8 (enhanced lipophilicity) |
| Solubility | High in polar solvents (e.g., water, ethanol) | Moderate (amide group reduces solubility) | Low (fluorinated aryl group) |
Notes:
- The hydroxyl group in the target compound increases aqueous solubility compared to carboxamide-containing analogues like GSK 2141795 and uprosertib.
- Fluorinated and aryl groups in analogues improve membrane permeability but reduce solubility .
Biological Activity
3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)propan-1-ol is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of 3-amino derivatives typically involves the reaction of appropriate pyrazole precursors with amino alcohols. The specific synthetic route for this compound has been described in various patents and research articles, emphasizing the importance of the chloro and methyl groups in modulating biological activity .
Anticancer Properties
Research indicates that compounds related to 3-amino-pyrazoles exhibit anticancer activity. For instance, derivatives containing the pyrazole ring have shown effectiveness against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. In vitro studies demonstrated that certain derivatives reduced cell viability significantly compared to control treatments .
Table 1: Anticancer Activity of 3-Amino-Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)propan-1-ol | A549 | 20 | Induction of apoptosis |
| 3-Amino derivative X | MCF-7 | 15 | Inhibition of cell proliferation |
Antimicrobial Activity
In addition to anticancer effects, the compound has been evaluated for antimicrobial properties. Studies have shown that certain derivatives possess activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus. The presence of the pyrazole ring enhances interaction with bacterial enzymes, leading to increased efficacy .
Table 2: Antimicrobial Activity Against Resistant Strains
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)propan-1-ol | MRSA | 32 µg/mL |
| Derivative Y | E. coli | >64 µg/mL |
The biological activities of 3-amino-pyrazole derivatives are primarily attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival. For instance, some studies suggest that these compounds may inhibit the Akt pathway, which is crucial for cancer cell survival and proliferation .
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives in a preclinical model of cancer. The study revealed that compounds similar to 3-amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)propan-1-ol could effectively reduce tumor growth in vivo while exhibiting minimal toxicity to normal tissues .
Q & A
Q. What are the key synthetic routes for 3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)propan-1-ol?
Methodological Answer: The synthesis typically involves multi-step processes starting from substituted pyrazole precursors. For example:
- Condensation reactions with amino-propanol derivatives under controlled conditions (e.g., reflux in ethanol or dichloromethane) to introduce the propanolamine moiety .
- Purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization from solvents like 2-propanol to isolate the target compound .
- Critical intermediates, such as 4-chloro-1-methylpyrazole, are often synthesized via Claisen-Schmidt condensations or diazomethane alkylation .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR spectroscopy (¹H and ¹³C) to confirm the amino-propanol chain and pyrazole substitution patterns, particularly distinguishing between tautomeric forms of the pyrazole ring .
- FT-IR spectroscopy to identify functional groups (e.g., -NH₂, -OH stretching) and validate hydrogen bonding interactions .
- X-ray crystallography for resolving crystal packing and stereochemical details, especially when structural ambiguities arise in NMR data .
Q. How is the antibacterial activity of pyrazole-propanol derivatives assessed?
Methodological Answer:
- Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with zone-of-inhibition measurements .
- Minimum Inhibitory Concentration (MIC) determination using microbroth dilution methods, often in comparison to standard antibiotics like ciprofloxacin .
- Structure-activity relationship (SAR) studies to correlate substituent effects (e.g., chloro vs. methoxy groups) with efficacy .
Advanced Research Questions
Q. How can researchers optimize synthesis yields in multi-step reactions?
Methodological Answer:
- Solvent and temperature optimization : Reflux in xylene or dichloromethane at -20°C to stabilize reactive intermediates (e.g., diazomethane adducts) .
- Catalyst screening : Use of triethylamine or NaOH to accelerate condensation steps while minimizing side reactions .
- Process monitoring : TLC or HPLC tracking of reaction progress to identify bottlenecks (e.g., incomplete Claisen-Schmidt condensations) .
Q. What computational strategies resolve contradictions in spectroscopic data?
Methodological Answer:
- Density Functional Theory (DFT) calculations to model NMR chemical shifts and vibrational frequencies, cross-validating experimental vs. theoretical data .
- Molecular docking to predict binding conformations with biological targets (e.g., bacterial enzymes), explaining discrepancies in activity data across studies .
- Topological analysis (e.g., Hirshfeld surfaces) to interpret crystallographic data and intermolecular interactions influencing stability .
Q. How do substituent variations impact biological activity?
Methodological Answer:
- Comparative SAR studies : Synthesize analogs with halogen (Cl, F), alkyl (methyl), or aryl (phenyl) groups at the pyrazole 4-position. Test for antimicrobial, anticancer, or anti-inflammatory activity .
- Electronic effects analysis : Use Hammett constants to correlate electron-withdrawing groups (e.g., -Cl) with enhanced antibacterial potency .
- Bioisosteric replacement : Replace the propanolamine chain with isosteres (e.g., ethanediol) to assess pharmacokinetic improvements .
Data Contradiction Analysis
Q. How to address conflicting reports on antimicrobial efficacy?
Methodological Answer:
- Standardized testing protocols : Ensure consistent bacterial strains, inoculum sizes, and culture media (e.g., Mueller-Hinton agar) across studies .
- Metabolite profiling : Use LC-MS to detect degradation products that may reduce activity in certain pH conditions .
- Synergistic studies : Evaluate combinatorial effects with adjuvants (e.g., β-lactamase inhibitors) to clarify potency variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
